molecular formula C14H8Cl2N4OS2 B2665978 (E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 300696-66-6

(E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2665978
CAS No.: 300696-66-6
M. Wt: 383.27
InChI Key: MPTSVNYJIUCMQI-REZTVBANSA-N
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Description

(E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiadiazole and benzamide moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step forms the core 1,3,4-thiadiazole structure.

    Introduction of the Thiophen-2-ylmethylene Group: The thiadiazole derivative is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the thiophen-2-ylmethylene group via a condensation reaction.

    Formation of the Benzamide Moiety: Finally, the intermediate product is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group (C=N) in the thiophen-2-ylmethylene moiety, converting it to an amine (C-NH).

    Substitution: The dichloro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amine derivatives of the thiophen-2-ylmethylene moiety.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiadiazole ring is particularly significant, as thiadiazole derivatives are known to exhibit a wide range of biological activities.

Medicine

In medicine, research has focused on the compound’s potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide: A similar compound without the (E)-configuration.

    2,4-Dichloro-N-(5-((furan-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide: A compound where the thiophene ring is replaced by a furan ring.

    2,4-Dichloro-N-(5-((pyridin-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide: A compound where the thiophene ring is replaced by a pyridine ring.

Uniqueness

The uniqueness of (E)-2,4-dichloro-N-(5-((thiophen-2-ylmethylene)amino)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific (E)-configuration and the presence of both dichloro and thiophen-2-ylmethylene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,4-dichloro-N-[5-[(E)-thiophen-2-ylmethylideneamino]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4OS2/c15-8-3-4-10(11(16)6-8)12(21)18-14-20-19-13(23-14)17-7-9-2-1-5-22-9/h1-7H,(H,18,20,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTSVNYJIUCMQI-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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